molecular formula C10H9BrO3 B1581498 2-(4-Bromophenyl)-2-oxoethyl acetate CAS No. 7500-37-0

2-(4-Bromophenyl)-2-oxoethyl acetate

Cat. No. B1581498
CAS RN: 7500-37-0
M. Wt: 257.08 g/mol
InChI Key: DYDDLQHJYMWTMU-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-2-oxoethyl acetate” is a chemical compound that is a derivative of phenylacetic acid . It has a molecular weight of 243.097 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-2-oxoethyl acetate” can be represented by the formula C10H11BrO2 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Reactions involving similar compounds have been described. For example, Methyl 4-bromophenylacetate can be made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol .

Scientific Research Applications

Biphenyl Ester Derivatives and Tyrosinase Inhibition

A study by Kwong et al. (2017) explored the synthesis of biphenyl ester derivatives, including compounds related to 2-(4-Bromophenyl)-2-oxoethyl acetate. These compounds showed significant anti-tyrosinase activities, suggesting potential uses in treatments where tyrosinase inhibition is beneficial, such as certain skin conditions. The study used computational molecular docking to confirm these effects, indicating a promising area of pharmaceutical research involving biphenyl-based compounds (Kwong et al., 2017).

Palladium-Catalysed α-Oxidation of Aromatic Ketones

In the realm of chemical synthesis, Chen et al. (2016) reported the preparation of various 2-(2-methylphenyl)-2-oxoethyl acetates, related to 2-(4-Bromophenyl)-2-oxoethyl acetate, through palladium-catalyzed α-oxidation. This method showcases the compound's relevance in facilitating complex chemical reactions, potentially leading to the development of new materials or drugs (Chen et al., 2016).

Synthesis of Novel Heterocyclic Compounds

El-Hashash et al. (2015) utilized a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate as a key starting material for preparing various heterocyclic compounds with expected antibacterial activities. This illustrates the compound's role in synthesizing novel pharmaceutical agents, potentially leading to new treatments for bacterial infections (El-Hashash et al., 2015).

Spectroscopic Characterization and Computational Studies

A study by Diwaker et al. (2015) focused on the synthesis and characterization of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a compound closely related to 2-(4-Bromophenyl)-2-oxoethyl acetate. The research included spectroscopic analysis and computational studies, demonstrating the compound's utility in understanding molecular structures and properties, which is crucial in material science and drug design (Diwaker et al., 2015).

Separation of Bromo-Substituted Aromatic Wastes

Smith et al. (1997) demonstrated the use of 4-Bromophenyl acetate, a compound similar to 2-(4-Bromophenyl)-2-oxoethyl acetate, in the separation of bromo-substituted aromatic wastes using zeolite ZSM-5. This highlights the compound's potential application in industrial processes, particularly in waste management and environmental remediation (Smith et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromophenyl acetate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

While specific future directions for “2-(4-Bromophenyl)-2-oxoethyl acetate” are not mentioned in the search results, the study and application of similar compounds continue to be of interest in the field of chemistry .

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDDLQHJYMWTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322102
Record name 2-(4-Bromophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl acetate

CAS RN

7500-37-0
Record name 7500-37-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
NR Elejalde-Cadena, M García-Olave, D Figueroa… - Molecules, 2022 - mdpi.com
A pseudo-three-component synthesis of N-aroylmethylimidazoles 3 with three new C–N bonds formed regioselectively under microwave conditions was developed. Products were …
Number of citations: 3 www.mdpi.com
DI Perez, V Palomo, C Pérez, C Gil… - Journal of Medicinal …, 2011 - ACS Publications
Development of kinase-targeted therapies for central nervous system (CNS) diseases is a great challenge. Glycogen synthase kinase 3 (GSK-3) offers a great potential for severe CNS …
Number of citations: 87 pubs.acs.org
M Chen, W Zhang, ZH Ren, WY Gao, YY Wang… - Science China …, 2017 - Springer
Umpolung is a fundamental concept in organic chemistry, which provides an alternative strategy for the synthesis of target compounds which were not easily accessible by conventional …
Number of citations: 17 link.springer.com
BTV Srinivas, VS Rawat… - Advanced Synthesis & …, 2015 - Wiley Online Library
An iron‐catalyzed syn‐diacetoxylation of alkenes and 1,2‐oxyacetoxylation of terminal alkynes has been developed using (diacetoxyiodo)benzene as oxidant. A broad range of internal …
Number of citations: 23 onlinelibrary.wiley.com
S Mahato, S Santra, GV Zyryanov… - The Journal of Organic …, 2019 - ACS Publications
A novel and efficient approach has been developed to synthesize α-sulfonylamino ketones through the reaction between terminal alkynes and sulfonamides under ambient air using …
Number of citations: 21 pubs.acs.org
M Lavanya, C Lin, J Mao, D Thirumalai… - Topics in Current …, 2021 - Springer
The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields. …
Number of citations: 14 link.springer.com
M Zhao, CX Kuang, XZ Cheng, Q Yang - Chinese Chemical Letters, 2011 - Elsevier
A novel and convenient iron-catalyzed ketonization of 2-aryl-1,1-dibromoalkenes with KOAc has been achieved. A series of α-acetoxy aryl ketones were prepared with moderate yields …
Number of citations: 6 www.sciencedirect.com
BD Rupanawar, KD Mane, G Suryavanshi - New Journal of Chemistry, 2022 - pubs.rsc.org
An efficient and metal-free method has been developed for the sequential oxidation of α-alkylbenzylamines followed by acetoxylation or tosylation for the synthesis of α-acyloxy/tosyloxy …
Number of citations: 1 pubs.rsc.org
N Ayashi, M Fallah-Mehrjardi… - Organic Chemistry …, 2017 - orgchemres.org
The use of a recyclable phase transfer catalyst, SiO2-PEG-ImBr, is demonstrated in a simple and highly efficient synthesis of phenacyl derivatives by nucleophilic substitution reaction of …
Number of citations: 1 www.orgchemres.org
C Wu, Z Liang, D Yan, W He, J Xiang - Synthesis, 2013 - thieme-connect.com
A variety of terminal alkynes were efficiently converted into the corresponding α-acetoxy ketones through gold-catalyzed intermolecular oxidation in the presence of 8-methylquinoline 1-…
Number of citations: 30 www.thieme-connect.com

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